N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide
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Overview
Description
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine and fluorine atoms, as well as an amino-oxoethoxyethyl side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the bromine and fluorine atoms at the desired positions.
Amidation: The nitro group is reduced to an amine, followed by the formation of the benzamide through an amidation reaction with an appropriate carboxylic acid derivative.
Side Chain Introduction: The amino-oxoethoxyethyl side chain is introduced via nucleophilic substitution reactions, often involving ethylene oxide derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the oxoethoxyethyl side chain can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution of the bromine atom can produce a wide range of substituted benzamides.
Scientific Research Applications
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It finds applications in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context. The amino-oxoethoxyethyl side chain plays a crucial role in its solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid
- (2-Amino-2-oxoethoxy)acetic acid
Uniqueness
Compared to similar compounds, N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide stands out due to its unique combination of functional groups. The presence of both bromine and fluorine atoms, along with the amino-oxoethoxyethyl side chain, imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and binding affinity.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O3/c12-8-5-7(1-2-9(8)13)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGONEHHEZNCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCOCC(=O)N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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